Cas no 1211530-06-1 (2-Amino-1-(pyrimidin-5-yl)ethan-1-one)

2-アミノ-1-(ピリミジン-5-イル)エタン-1-オンは、ピリミジン環を有する有用な有機中間体です。この化合物は、医薬品や農薬の合成において重要なビルディングブロックとして機能し、特に複雑な分子骨格の構築に適しています。高い反応性を持つアミノ基とケトン基を併せ持つため、多様な誘導体化が可能です。また、ピリミジン環の電子求引性により、求核置換反応や縮合反応などの有機合成反応において優れた反応性を示します。結晶性が良好で取り扱いやすく、安定性にも優れているため、実験室規模から工業的生産まで幅広く利用されています。

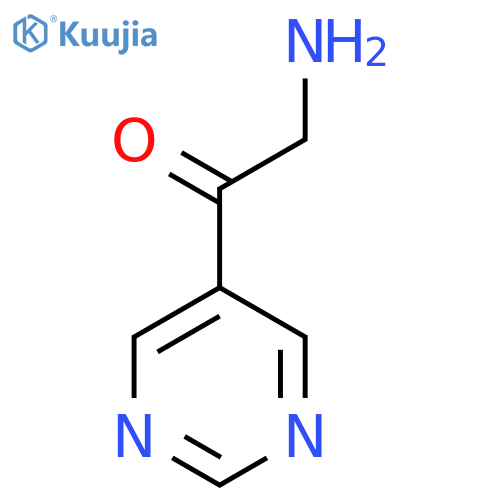

1211530-06-1 structure

商品名:2-Amino-1-(pyrimidin-5-yl)ethan-1-one

CAS番号:1211530-06-1

MF:C6H7N3O

メガワット:137.139280557632

CID:5292118

2-Amino-1-(pyrimidin-5-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-Amino-1-(pyrimidin-5-yl)ethan-1-one

- 2-Amino-1-(5-pyrimidinyl)ethanone

- Ethanone, 2-amino-1-(5-pyrimidinyl)-

-

- インチ: 1S/C6H7N3O/c7-1-6(10)5-2-8-4-9-3-5/h2-4H,1,7H2

- InChIKey: NLIRJUBUHBPQME-UHFFFAOYSA-N

- ほほえんだ: O=C(CN)C1=CN=CN=C1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 120

- 疎水性パラメータ計算基準値(XlogP): -1

- トポロジー分子極性表面積: 68.9

2-Amino-1-(pyrimidin-5-yl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-795186-10.0g |

2-amino-1-(pyrimidin-5-yl)ethan-1-one |

1211530-06-1 | 95.0% | 10.0g |

$3315.0 | 2025-03-21 | |

| Enamine | EN300-795186-1.0g |

2-amino-1-(pyrimidin-5-yl)ethan-1-one |

1211530-06-1 | 95.0% | 1.0g |

$770.0 | 2025-03-21 | |

| Enamine | EN300-795186-5.0g |

2-amino-1-(pyrimidin-5-yl)ethan-1-one |

1211530-06-1 | 95.0% | 5.0g |

$2235.0 | 2025-03-21 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01101713-1g |

2-Amino-1-(pyrimidin-5-yl)ethan-1-one |

1211530-06-1 | 95% | 1g |

¥5677.0 | 2023-04-05 | |

| Enamine | EN300-795186-2.5g |

2-amino-1-(pyrimidin-5-yl)ethan-1-one |

1211530-06-1 | 95.0% | 2.5g |

$1509.0 | 2025-03-21 | |

| Enamine | EN300-795186-0.1g |

2-amino-1-(pyrimidin-5-yl)ethan-1-one |

1211530-06-1 | 95.0% | 0.1g |

$678.0 | 2025-03-21 | |

| Enamine | EN300-795186-0.5g |

2-amino-1-(pyrimidin-5-yl)ethan-1-one |

1211530-06-1 | 95.0% | 0.5g |

$739.0 | 2025-03-21 | |

| Enamine | EN300-795186-0.05g |

2-amino-1-(pyrimidin-5-yl)ethan-1-one |

1211530-06-1 | 95.0% | 0.05g |

$647.0 | 2025-03-21 | |

| Enamine | EN300-795186-0.25g |

2-amino-1-(pyrimidin-5-yl)ethan-1-one |

1211530-06-1 | 95.0% | 0.25g |

$708.0 | 2025-03-21 |

2-Amino-1-(pyrimidin-5-yl)ethan-1-one 関連文献

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

-

3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

1211530-06-1 (2-Amino-1-(pyrimidin-5-yl)ethan-1-one) 関連製品

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量